3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole
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Overview
Description
3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole is a chemical compound characterized by the presence of a dichlorophenyl group and a nitro group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole typically involves the reaction of 3,5-dichlorophenylhydrazine with a nitro-substituted ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Common solvents used in this synthesis include ethanol and acetic acid, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenylhydrazine: A precursor in the synthesis of 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole.
3,5-Dichlorophenyl isothiocyanate:
Uniqueness
This compound is unique due to the presence of both dichlorophenyl and nitro groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H5Cl2N3O2 |
---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
5-(3,5-dichlorophenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-6-1-5(2-7(11)3-6)9-8(14(15)16)4-12-13-9/h1-4H,(H,12,13) |
InChI Key |
OVICXOKNQACMOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
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